Cyclosporin A-Derivative 2

Beschreibung

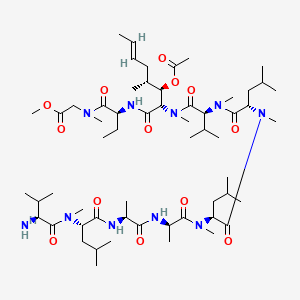

Cyclosporin A-Derivative 2 is a synthetic analog of Cyclosporin A (CsA), a cyclic undecapeptide widely recognized for its immunosuppressive properties. Derived through targeted structural modifications, this compound retains the core cyclic structure of CsA but incorporates specific alterations to enhance pharmacological activity or reduce toxicity. According to , this derivative acts as an inhibitor that binds cyclosporin and inhibits calcium kinase, distinguishing it from CsA, which primarily inhibits calcineurin via cyclophilin binding . Its development aligns with efforts to repurpose CsA analogs for broader therapeutic applications, including autoimmune disorders and viral infections .

Eigenschaften

IUPAC Name |

methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H104N10O13/c1-24-26-27-37(13)49(81-40(16)69)48(52(73)62-41(25-2)54(75)63(17)31-45(70)80-23)68(22)58(79)47(36(11)12)67(21)56(77)44(30-34(7)8)66(20)55(76)43(29-33(5)6)65(19)53(74)39(15)61-50(71)38(14)60-51(72)42(28-32(3)4)64(18)57(78)46(59)35(9)10/h24,26,32-39,41-44,46-49H,25,27-31,59H2,1-23H3,(H,60,72)(H,61,71)(H,62,73)/b26-24+/t37-,38+,39-,41+,42+,43+,44+,46+,47+,48+,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFGUZDCBKWXNG-LIVSJIKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H104N10O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1149.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemical Synthesis of Cyclosporin A-Derivative 2

Oxidative Cleavage and Derivatization

The chemical synthesis of this compound begins with strategic modifications to the Cyclosporin A backbone. A pivotal step involves the oxidative cleavage of the double bond on the 2-N-methyl-(R)-((E)-2-butenyl)-4-methyl-L-threonine residue. This is achieved using a periodate/permanganate reagent system, which converts the olefinic bond into a carboxylic acid group. The reaction proceeds under mild aqueous conditions, typically at room temperature, to minimize side reactions.

Key Reaction Parameters:

-

Reagents: Sodium periodate (NaIO₄) and potassium permanganate (KMnO₄) in a 1:1 molar ratio.

-

Solvent: Aqueous buffer (pH 6.5–7.5).

-

Reaction Time: 4–6 hours.

The resultant carboxylic acid derivative serves as a versatile intermediate for subsequent coupling reactions.

Coupling Reactions with Nucleophiles

The carboxylic acid intermediate is reacted with nucleophiles such as 5-(aminoacetamido)fluorescein or poly(L-lysine) to form stable amide bonds. This step employs 1-ethyl-3-[3-(dimethylamino)propyl] carbodiimide (EDC) as a coupling agent, which activates the carboxyl group for nucleophilic attack.

Optimized Conditions:

-

Molar Ratio: 1:1.2 (carboxylic acid to nucleophile).

-

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Time: 12–24 hours at 4°C.

The final product is purified via reverse-phase chromatography, yielding this compound with a purity of ≥95%.

Fermentation and Downstream Processing

Fermentation Using Tolypocladium inflatum

This compound can be biosynthesized through the fermentation of Tolypocladium inflatum, a filamentous fungus. The fermentation broth is optimized for high titers using a nutrient-rich medium containing glucose, ammonium sulfate, and trace metals. Critical parameters include:

Fermentation Conditions:

-

Temperature: 24–28°C.

-

pH: 6.0–6.5.

-

Aeration Rate: 1.0–1.5 vvm (volume per volume per minute).

Post-fermentation, the broth contains this compound at concentrations of 422–457 µg/mL, as quantified by HPLC.

Purification and Chromatographic Techniques

The downstream processing of fermented broth involves multiple steps to isolate and purify the target compound:

a) Flocculation and Filtration

Flocculating agents such as perlite or diatomite (0.01–0.1 g/L) are added to the broth to aggregate cellular debris. The mixture is stirred for 50–90 minutes and filtered to obtain a clarified filtrate.

b) Decolorization and Adsorption

The filtrate is passed through macroporous decolorizing resins (e.g., SD-2 or LX-700) to remove pigments. Subsequent adsorption onto macroporous adsorbent resins (e.g., D312 or HZ816) enriches this compound. Ethanol/water gradients (40% to 95% ethanol) are used for desorption, achieving recovery rates of >70%.

c) Crystallization and Chromatography

The desorbed solution is concentrated under vacuum (50–55°C) and crystallized at -5–0°C. The crude product is further purified using polymer microsphere chromatography (e.g., PS30 resin) with methanol/water or acetone/water gradients. This step elevates purity to >98.5%, with single impurities <1.0%.

Table 1: Purification Outcomes from Patent Embodiments

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Fermentation Volume | 10 L | 100 L | 1000 L |

| Yield (g) | 3.08 | 32.58 | 327.27 |

| Purity (%) | 98.7 | 98.9 | 99.0 |

| Single Impurity (%) | <1.0 | <1.0 | <1.0 |

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Characterization and Quality Control

This compound is characterized using HPLC, mass spectrometry, and nuclear magnetic resonance (NMR). Key quality metrics include:

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cyclosporin-A-Derivat 2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Amine für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen beinhalten in der Regel kontrollierte Temperaturen und pH-Werte, um die Stabilität der Verbindung zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene aminomodifizierte Derivate von Cyclosporin A, die unterschiedliche pharmakologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Immunosuppressive Applications

Organ Transplantation:

Cyclosporin A-Derivative 2 retains the immunosuppressive properties of cyclosporin A, making it effective in preventing organ rejection in kidney, liver, and heart transplants. It acts by inhibiting T-cell activation through calcineurin inhibition, thereby reducing the immune response against transplanted organs.

Autoimmune Diseases:

This derivative has shown promise in treating autoimmune conditions such as rheumatoid arthritis and atopic dermatitis. In a study involving five patients with severe atopic dermatitis, treatment with cyclosporin resulted in significant clinical improvement with minimal side effects. The derivative's ability to modulate immune responses makes it a candidate for broader applications in autoimmune therapies.

Antiviral Applications

Recent studies have identified this compound as a potential antiviral agent, particularly against hepatitis B virus (HBV). Research demonstrated that specific derivatives could inhibit HBV entry into hepatocytes without impairing bile acid transport via the sodium taurocholate co-transporting polypeptide (NTCP). This selective inhibition suggests that cyclosporin derivatives can be developed into antiviral drugs with fewer adverse effects compared to traditional agents.

Dermatological Applications

Gingival Overgrowth:

Cyclosporin A is known to cause gingival overgrowth in approximately 70% of patients. Research has indicated that derivatives like this compound may mitigate this side effect by targeting the underlying mechanisms involving TGF-β and LOXL2 expression in gingival epithelial cells. Understanding these pathways can lead to improved management strategies for patients undergoing treatment with cyclosporin derivatives.

Mechanistic Insights

The mechanism of action for this compound involves its interaction with cyclophilins, which are crucial for T-cell receptor signaling pathways. By binding to these proteins, the derivative inhibits IL-2 production and T-cell activation, thus exerting its immunosuppressive effects. Moreover, cell-impermeable analogs have been shown to reduce inflammation significantly by targeting extracellular cyclophilins, indicating a novel approach to managing inflammatory diseases.

Research Findings and Case Studies

Wirkmechanismus

Cyclosporin A-Derivative 2 exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in T-cell activation. The compound binds to the receptor cyclophilin-1 inside cells, forming a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factors, ultimately suppressing the immune response .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Modifications and Target Specificity

Cyclosporin A-Derivative 2 is distinguished by modifications that influence its molecular interactions. Unlike metabolites such as M17 (a hydroxylated CsA metabolite identified in ) or dihydro-CsA M17 (a novel metabolite with reduced immunosuppressive activity), Derivative 2 is synthetically engineered to target calcium kinase . This contrasts with CsA analogs like TRAM-34 (), which selectively inhibit IKCa1 channels, and OL-17 (), a primary metabolite with altered pharmacokinetics.

Key Structural Comparisons:

| Compound | Structural Modification | Primary Target |

|---|---|---|

| Cyclosporin A | None (native structure) | Cyclophilin/Calcineurin |

| This compound | Undisclosed (calcium kinase focus) | Calcium kinase |

| M17 Metabolite | Hydroxylation at MeBMT1 residue | Cyclophilin (reduced affinity) |

| TRAM-34 | Non-peptide small molecule | IKCa1 channel |

| SqCsA Nanoparticle | Conjugated with squalenic acid | Enhanced drug delivery |

Pharmacological Efficacy

- Immunosuppressive Activity: this compound’s calcium kinase inhibition suggests a mechanism distinct from CsA’s calcineurin blockade. highlights that multi-modified CsA analogs (e.g., substitutions at positions 3, 7, 8) can retain immunosuppressive activity despite individual substitutions reducing efficacy. This implies that Derivative 2’s modifications may synergize to maintain or enhance activity .

- Antiviral Potential: CsA analogs in demonstrate broad-spectrum anti-influenza activity.

Pharmacokinetics and Toxicity

- Metabolic Stability: Unlike CsA metabolites (e.g., M17, M21), which accumulate in renal and hepatic tissues (), Derivative 2’s synthetic design may improve metabolic stability. notes that CsA’s pharmacokinetics (Cmax, AUCinf) remain consistent when combined with SZC, suggesting that derivatives like this compound could benefit from similar formulations to enhance bioavailability .

- Nephrotoxicity : CsA induces apoptosis in kidney spheroids at 20 μM (). Derivative 2’s calcium kinase targeting might mitigate calcineurin-mediated nephrotoxicity, though direct data are lacking. Comparative toxicity profiles require further validation .

Research Findings and Clinical Implications

Synergistic Effects

demonstrates that combining CsA with TRAM-34 enhances T-cell suppression, suggesting that Derivative 2’s unique mechanism could synergize with other immunosuppressants .

Therapeutic Monitoring

Assay methods for CsA (HPLC, radioimmunoassay) are well-established (). Derivative 2’s distinct structure may necessitate modified monitoring protocols, particularly if it exhibits altered protein binding or metabolite profiles .

Biologische Aktivität

Overview of this compound

This compound is a chemically modified form of CsA, designed to retain the immunosuppressive properties while enhancing other biological activities. The modification typically involves structural changes that can influence the compound's interaction with biological targets, particularly cyclophilins, which are crucial for its mechanism of action.

The primary mechanism by which CsA and its derivatives exert their effects is through binding to cyclophilin A (CypA). This binding inhibits calcineurin, a phosphatase involved in T-cell activation, leading to immunosuppression. However, CsA-D2 has been shown to have additional interactions that may enhance its efficacy against specific viral infections.

Antiviral Effects

Research indicates that CsA-D2 exhibits potent antiviral properties, particularly against hepatitis C virus (HCV). In a study evaluating various derivatives, CsA-D2 demonstrated significant inhibition of HCV replication with an IC50 value of approximately 1.0 μM. This is notable compared to other derivatives like FR901459, which had an IC50 of 0.14 μM. The ability of CsA-D2 to inhibit HCV suggests its potential as a therapeutic agent in treating viral infections.

Immunosuppressive Activity

While retaining immunosuppressive properties similar to CsA, CsA-D2 has been reported to have reduced immunosuppressive activity compared to its parent compound. This reduction may be advantageous in clinical settings where minimizing immunosuppression is critical while still providing therapeutic benefits against viral infections.

Neuroprotective Effects

Emerging evidence also suggests that CsA-D2 may possess neuroprotective properties. It has been shown to inhibit mitochondrial damage in neuronal cells, which could be beneficial in neurodegenerative diseases. The structural modifications in CsA-D2 enhance its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.

Case Studies and Research Findings

- HCV Replication Inhibition : In vitro studies have demonstrated that compounds derived from CsA-D2 significantly inhibit HCV replication in cell cultures. The most effective derivatives showed IC50 values lower than 1 μM, indicating strong antiviral activity.

- Neuroprotection : In a model of oxidative stress-induced neuronal injury, CsA-D2 exhibited protective effects by reducing cell death and preserving mitochondrial function. These findings suggest a potential role for CsA-D2 in treating conditions like Alzheimer's disease or other neurodegenerative disorders.

- Clinical Trials : Several derivatives of CsA, including CsA-D2, are currently under investigation in clinical trials aimed at evaluating their efficacy against HCV and other viral infections. Early results indicate promising outcomes regarding safety profiles and antiviral efficacy.

Data Tables

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Cyclosporin A | 0.14 | Antiviral |

| This compound | 1.0 | Antiviral |

| FR901459 | 0.14 | Antiviral |

| CsA | Varies | Immunosuppressive |

Q & A

Basic Research Questions

Q. What are the recommended synthesis and storage protocols for Cyclosporin A-Derivative 2 to ensure reproducibility?

this compound synthesis should follow validated protocols for cyclosporin analogues, such as those described for related compounds. For example, Cyclosporin A-Derivative 1 requires crystallization from a patent-derived method (WO 2013167703 A1), with storage at -80°C (stable for 6 months) or -20°C (stable for 1 month). Solubility can be improved by heating to 37°C and sonication . Characterization should include NMR, HPLC for purity (>98%), and mass spectrometry to confirm identity .

Q. How should this compound be characterized for identity and purity in preclinical studies?

Use a combination of analytical techniques:

Q. What is the mechanistic basis for this compound’s inhibition of calcium-dependent kinases?

this compound likely binds to cyclophilins, inhibiting their peptidyl-prolyl isomerase (PPIase) activity, which disrupts calcium-dependent signaling pathways. This mechanism is inferred from studies on Cyclosporin A, which inhibits calcineurin by forming a complex with cyclophilin . Fluorescence polarization assays (as used for cyclophilin isoforms in related studies) can validate target engagement .

Advanced Research Questions

Q. How should pharmacokinetic studies for this compound be designed to account for metabolic variability?

- Sampling : Collect plasma/tissue samples at multiple time points (e.g., 0, 2, 6, 24 hours) to capture absorption and elimination phases.

- Modeling : Use non-compartmental analysis for initial estimates, followed by population pharmacokinetic (POP-PK) models to account for inter-individual variability .

- Metabolites : Monitor phase II metabolites (e.g., glucuronides) via LC-MS/MS, as cyclosporin’s interaction with UGT enzymes (e.g., UGT1A8*2 polymorphism) may influence metabolite excretion .

Q. How can researchers resolve contradictions in efficacy data across experimental models (e.g., in vitro vs. in vivo)?

- Variable Control : Standardize assay conditions (e.g., cell line viability, serum protein binding effects).

- Translational Buffers : Use physiologically relevant in vitro models (e.g., 3D co-cultures) to mimic in vivo microenvironments.

- Meta-Analysis : Apply systematic review frameworks (e.g., Cochrane criteria) to evaluate bias and heterogeneity across studies .

Q. What statistical methods are appropriate for analyzing dose-response relationships of this compound?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀.

- ANOVA with Post Hoc Tests : Compare dose groups while controlling for multiple comparisons (e.g., Tukey’s test).

- Bayesian Hierarchical Models : Account for nested experimental designs (e.g., multi-lab studies) .

Q. How can in vitro assays be optimized to assess this compound’s inhibition of cyclophilin isoforms?

- Fluorescence Polarization : Use fluorescently labeled substrates (e.g., FITC-labeled peptides) to measure PPIase inhibition in real time .

- Isoform Selectivity : Perform competitive binding assays with recombinant cyclophilin isoforms (e.g., Cyp18 vs. Cyp40) to determine specificity .

Q. What strategies ensure batch-to-batch consistency in this compound synthesis?

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor crystallization in real time.

- Quality Control : Validate each batch via triple-quadrupole LC-MS for impurity profiling .

Q. How can genomic data (e.g., UGT polymorphisms) be integrated into studies on this compound’s metabolism?

- Pharmacogenomic Screening : Genotype study cohorts for UGT1A8*2 and other variants linked to metabolite excretion.

- Covariate Analysis : Use multivariate regression to assess gene-drug interactions in pharmacokinetic models .

Q. What are the best practices for reporting negative or inconclusive results in studies involving this compound?

- Transparency : Detail experimental conditions (e.g., buffer pH, temperature) and potential confounding factors.

- Data Archiving : Publish raw datasets in repositories like Figshare to enable meta-analyses.

- Discussion of Limitations : Explicitly address sample size, assay sensitivity, and biological relevance in the manuscript .

Q. Methodological Notes

- Synthesis & Storage : Follow protocols validated for cyclosporin derivatives to avoid batch variability .

- Data Analysis : Prioritize open-source tools (e.g., R, Python) for reproducibility, and document software versions .

- Ethical Reporting : Adhere to COPE guidelines for disclosing conflicts of interest and data accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.